molecular formula C21H13ClF3NO3 B7467499 N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide

Cat. No. B7467499
M. Wt: 419.8 g/mol
InChI Key: IBGOOYWPZLOOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide, also known as CFMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CFMB is classified as a small molecule inhibitor that targets specific proteins and enzymes within cells, making it a promising candidate for the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide involves its ability to inhibit specific proteins and enzymes within cells. N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide targets the ATP-binding site of the protein kinases, which are essential for the growth and survival of cancer cells. By inhibiting these proteins, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide can induce cell death and inhibit the growth of cancer cells. N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide also inhibits the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the immune response. Furthermore, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide induces cell death by inhibiting the protein kinases that are essential for cell growth and survival. N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide also inhibits the production of inflammatory cytokines, which can reduce inflammation and pain. In addition, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which can prevent the formation of plaques in the brain that are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has several advantages for lab experiments, including its high potency and specificity for its target proteins and enzymes. N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide can be used to study the effects of inhibiting specific proteins and enzymes in cells, which can provide insights into the mechanisms of disease development and progression. However, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide also has some limitations for lab experiments, including its toxicity and potential off-target effects. Careful control of the concentration and exposure time of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide is necessary to minimize these effects.

Future Directions

There are several future directions for research on N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide. One area of research is the development of novel drugs based on N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the optimization of the synthesis method of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide to improve its yield and purity. Furthermore, the identification of new target proteins and enzymes for N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide can provide insights into the mechanisms of disease development and progression. Finally, the development of new formulations and delivery methods for N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide can improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide involves several steps, including the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-aminophenol to form 4-chloro-2-(2-fluorobenzoyl)phenylamine. This intermediate is then reacted with 4-(difluoromethoxy)benzoyl chloride to form N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide. The synthesis of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3NO3/c22-13-7-10-18(16(11-13)19(27)15-3-1-2-4-17(15)23)26-20(28)12-5-8-14(9-6-12)29-21(24)25/h1-11,21H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGOOYWPZLOOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide

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